molecular formula C8H14Sn B14519440 1,1-Dimethyl-4,5-dihydro-1H-stannepine CAS No. 62496-50-8

1,1-Dimethyl-4,5-dihydro-1H-stannepine

Cat. No.: B14519440
CAS No.: 62496-50-8
M. Wt: 228.91 g/mol
InChI Key: MXKYZLUAHVAQAV-UHFFFAOYSA-N
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Description

1,1-Dimethyl-4,5-dihydro-1H-stannepine is a chemical compound that belongs to the class of organotin compounds Organotin compounds are characterized by the presence of tin atoms bonded to carbon atoms This particular compound is notable for its unique structure, which includes a stannepine ring system with two methyl groups attached to the tin atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethyl-4,5-dihydro-1H-stannepine typically involves the reaction of stannous chloride with an appropriate organic ligand under controlled conditions. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, to introduce the methyl groups onto the tin atom. The reaction is carried out in an inert atmosphere, often using a solvent like tetrahydrofuran (THF) to facilitate the reaction. The reaction mixture is then heated to promote the formation of the stannepine ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, is also common to remove any impurities and obtain a high-quality compound.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-4,5-dihydro-1H-stannepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form organotin oxides.

    Reduction: Reduction reactions can convert the compound into different organotin hydrides.

    Substitution: The methyl groups on the tin atom can be substituted with other organic groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve the use of halogenated organic compounds and catalysts like palladium or platinum.

Major Products Formed

    Oxidation: Organotin oxides.

    Reduction: Organotin hydrides.

    Substitution: Various organotin derivatives with different organic groups.

Scientific Research Applications

1,1-Dimethyl-4,5-dihydro-1H-stannepine has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other organotin compounds and as a catalyst in organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of organotin-based pharmaceuticals.

    Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-4,5-dihydro-1H-stannepine involves its interaction with various molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. In biological systems, it may disrupt cellular processes by interfering with the normal function of metal ions and other essential molecules. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dimethyl-4,5-dihydro-1H-stannepin: A closely related compound with similar structural features.

    1,1-Dimethyl-4,5-dihydro-1H-stannepin oxide: An oxidized derivative of the compound.

    1,1-Dimethyl-4,5-dihydro-1H-stannepin hydride: A reduced form of the compound.

Uniqueness

1,1-Dimethyl-4,5-dihydro-1H-stannepine is unique due to its specific stannepine ring system and the presence of two methyl groups on the tin atom. This structure imparts distinct chemical and physical properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity further distinguish it from other organotin compounds.

Properties

CAS No.

62496-50-8

Molecular Formula

C8H14Sn

Molecular Weight

228.91 g/mol

IUPAC Name

1,1-dimethyl-4,5-dihydrostannepine

InChI

InChI=1S/C6H8.2CH3.Sn/c1-3-5-6-4-2;;;/h1-4H,5-6H2;2*1H3;

InChI Key

MXKYZLUAHVAQAV-UHFFFAOYSA-N

Canonical SMILES

C[Sn]1(C=CCCC=C1)C

Origin of Product

United States

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